![molecular formula C11H19NO3 B13844518 ethyl 4-amino-2-hydroxybicyclo[2.2.2]octane-1-carboxylate](/img/structure/B13844518.png)
ethyl 4-amino-2-hydroxybicyclo[2.2.2]octane-1-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 4-amino-2-hydroxybicyclo[222]octane-1-carboxylate is a bicyclic compound with a unique structure that includes an amino group, a hydroxyl group, and an ester functional group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-amino-2-hydroxybicyclo[2.2.2]octane-1-carboxylate typically involves the following steps:
Formation of the bicyclic core: The bicyclo[2.2.2]octane core can be synthesized through a Diels-Alder reaction between a suitable diene and dienophile.
Introduction of functional groups: The amino and hydroxyl groups can be introduced through selective functionalization reactions. For example, the hydroxyl group can be introduced via hydroboration-oxidation of an alkene, and the amino group can be introduced through reductive amination of a ketone.
Esterification: The carboxylic acid group can be esterified using ethanol and a suitable acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of robust catalysts to ensure high yields and purity.
化学反応の分析
Types of Reactions
Ethyl 4-amino-2-hydroxybicyclo[2.2.2]octane-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents such as PCC (pyridinium chlorochromate).
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under suitable conditions.
Common Reagents and Conditions
Oxidation: PCC, dichloromethane (DCM) as solvent, room temperature.
Reduction: LiAlH4, ether as solvent, low temperature.
Substitution: Various nucleophiles (e.g., halides, thiols), polar aprotic solvents (e.g., DMSO), elevated temperatures.
Major Products
Oxidation: Formation of 4-oxo-2-hydroxybicyclo[2.2.2]octane-1-carboxylate.
Reduction: Formation of 4-amino-2-hydroxybicyclo[2.2.2]octane-1-methanol.
Substitution: Formation of substituted derivatives depending on the nucleophile used.
科学的研究の応用
Ethyl 4-amino-2-hydroxybicyclo[2.2.2]octane-1-carboxylate has several applications in scientific research:
Medicinal Chemistry: This compound can be used as a building block for the synthesis of pharmaceuticals, particularly those targeting neurological disorders due to its bicyclic structure.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including natural products and synthetic analogs.
Biological Studies: The compound can be used in studies to understand the interactions of bicyclic compounds with biological macromolecules.
Industrial Applications: It can be used in the development of new materials with unique properties, such as polymers and resins.
作用機序
The mechanism of action of ethyl 4-amino-2-hydroxybicyclo[2.2.2]octane-1-carboxylate depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The amino and hydroxyl groups can form hydrogen bonds with target proteins, while the bicyclic core provides structural rigidity, enhancing binding affinity and specificity.
類似化合物との比較
Similar Compounds
Methyl 4-hydroxybicyclo[2.2.2]octane-1-carboxylate: Similar structure but with a methyl ester group instead of an ethyl ester group.
4-aminobicyclo[2.2.2]octane-1-carboxylate: Lacks the hydroxyl group, which may affect its reactivity and applications.
4-hydroxybicyclo[2.2.2]octane-1-carboxylic acid: Contains a carboxylic acid group instead of an ester, which can influence its solubility and reactivity.
Uniqueness
Ethyl 4-amino-2-hydroxybicyclo[222]octane-1-carboxylate is unique due to the combination of its functional groups and bicyclic structure
特性
分子式 |
C11H19NO3 |
|---|---|
分子量 |
213.27 g/mol |
IUPAC名 |
ethyl 4-amino-2-hydroxybicyclo[2.2.2]octane-1-carboxylate |
InChI |
InChI=1S/C11H19NO3/c1-2-15-9(14)11-5-3-10(12,4-6-11)7-8(11)13/h8,13H,2-7,12H2,1H3 |
InChIキー |
WHYJZYOAIIOKMI-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C12CCC(CC1)(CC2O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



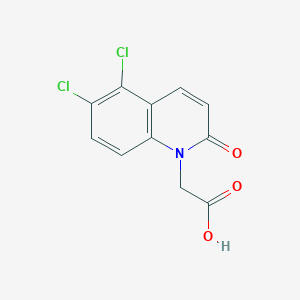
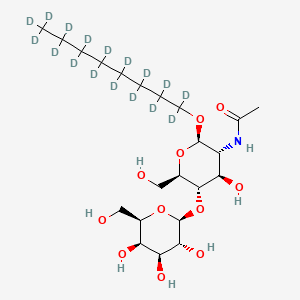
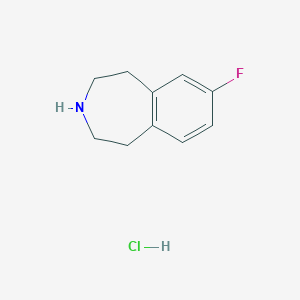
![4,5-dibromo-N-[(3-methoxyphenyl)methyl]thiophene-2-carboxamide](/img/structure/B13844465.png)
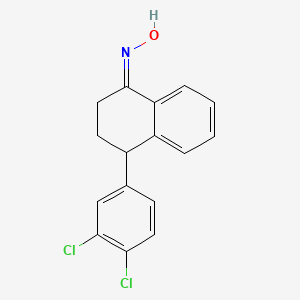

![7-chloro-2-(1H-indazol-6-yl)furo[3,2-b]pyridine](/img/structure/B13844507.png)


![5-amino-1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]imidazole-4-carboxamide;phosphoric acid](/img/structure/B13844515.png)
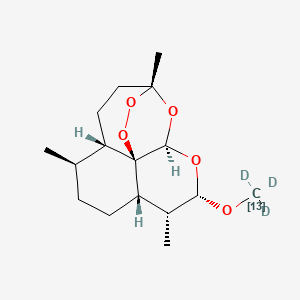

![2-[2-[2-Chloro-3-[2-[3-(3-isothiocyanatopropyl)-1,1-dimethylbenzo[e]indol-3-ium-2-yl]ethenyl]cyclohex-2-en-1-ylidene]ethylidene]-3-(3-isothiocyanatopropyl)-1,1-dimethylbenzo[e]indole;bromide](/img/structure/B13844527.png)
